5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1522881-93-1
VCID: VC18042616
InChI: InChI=1S/C7H8N6/c1-5-11-6(8)12-13(5)7-9-3-2-4-10-7/h2-4H,1H3,(H2,8,12)
SMILES:
Molecular Formula: C7H8N6
Molecular Weight: 176.18 g/mol

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine

CAS No.: 1522881-93-1

Cat. No.: VC18042616

Molecular Formula: C7H8N6

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine - 1522881-93-1

Specification

CAS No. 1522881-93-1
Molecular Formula C7H8N6
Molecular Weight 176.18 g/mol
IUPAC Name 5-methyl-1-pyrimidin-2-yl-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C7H8N6/c1-5-11-6(8)12-13(5)7-9-3-2-4-10-7/h2-4H,1H3,(H2,8,12)
Standard InChI Key MWTGHVCGODRVHD-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=NN1C2=NC=CC=N2)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Tautomerism

The compound features a 1,2,4-triazole ring substituted at position 1 with a pyrimidin-2-yl group and at position 3 with an amine moiety. The 5-methyl group on the triazole ring introduces steric and electronic modifications that influence reactivity . Crystallographic studies of analogous triazole derivatives reveal planar configurations, with bond lengths such as C1–N3 (1.335 Å) and C2–N2 (1.315 Å) indicative of aromatic stabilization . Tautomerism is possible, but X-ray diffraction data for related structures confirm the predominant form places the hydrogen on N1 of the triazole ring .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₈N₆
Molecular Weight176.18 g/mol
SMILESCC1=NC(=NN1C2=NC=CC=N2)N
InChI KeyMWTGHVCGODRVHD-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves condensing 5-methyl-1H-1,2,4-triazole with pyrimidine derivatives under optimized conditions. VulcanChem reports yields exceeding 70% using high-purity starting materials and controlled temperatures. Alternative methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly employed for triazole synthesis, may also be applicable but remain unexplored for this specific compound .

Reaction Pathways

The triazole core participates in nucleophilic substitutions and cycloadditions. For instance, the amine group at position 3 can undergo acylation or sulfonation, while the pyrimidine ring enables electrophilic aromatic substitutions . Solvent polarity and temperature critically influence reaction outcomes; polar aprotic solvents like DMSO enhance nucleophilicity, whereas protic solvents may stabilize intermediates .

Crystallographic and Spectroscopic Insights

X-ray Diffraction Analysis

Although direct crystallographic data for 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine is unavailable, studies on analogous structures (e.g., 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine) reveal monoclinic crystal systems with unit cell parameters a = 8.121 Å, b = 13.283 Å, and c = 11.026 Å . Hydrogen bonding between the triazole NH and pyrimidine N atoms contributes to lattice stability .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predicts CCS values for adducts, aiding in mass spectrometry identification:

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+177.08832135.4
[M+Na]+199.07026148.6
[M+NH4]+194.11486141.9

Computational and Theoretical Studies

Density functional theory (DFT) calculations on related compounds reveal frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), correlating with chemical stability . Electrophilicity indices (ω ≈ 1.8 eV) suggest moderate reactivity, aligning with experimental observations of selective substitutions .

Applications in Drug Development

Prodrug Design

Nitro-triazoles, like pretomanid, demonstrate the feasibility of bioreducible prodrugs . The 3-nitro group in 5-methyl-1-(pyrimidin-2-yl)-1H-1,2,4-triazol-3-amine could be reduced in hypoxic tumor microenvironments, releasing cytotoxic radicals .

Combination Therapies

Hybridization with sulfonamides or quinones may enhance antifungal and antimalarial efficacy, as seen in naphthoquinone-triazole conjugates (IC₅₀ = 0.8 µM against Plasmodium falciparum) .

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